molecular formula C14H30N2 B14445633 (Cyclododecane-1,1-diyl)dimethanamine CAS No. 74551-51-2

(Cyclododecane-1,1-diyl)dimethanamine

Cat. No.: B14445633
CAS No.: 74551-51-2
M. Wt: 226.40 g/mol
InChI Key: VUZGIAIGPVASRL-UHFFFAOYSA-N
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Description

(Cyclododecane-1,1-diyl)dimethanamine is a cyclic diamine characterized by a 12-membered cyclododecane ring with two methanamine groups attached at the 1,1-positions. This structure confers unique conformational and electronic properties, distinguishing it from linear or acyclic amines.

Properties

CAS No.

74551-51-2

Molecular Formula

C14H30N2

Molecular Weight

226.40 g/mol

IUPAC Name

[1-(aminomethyl)cyclododecyl]methanamine

InChI

InChI=1S/C14H30N2/c15-12-14(13-16)10-8-6-4-2-1-3-5-7-9-11-14/h1-13,15-16H2

InChI Key

VUZGIAIGPVASRL-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCCC1)(CN)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclododecane-1,1-diyl)dimethanamine typically involves multiple steps starting from cyclododecanone. The process begins with the preparation of cyclododecanyl epoxy-ester, which is then hydrolyzed to form the corresponding carboxylic acid. This acid undergoes decarboxylation to yield cyclododecanyl aldehyde. The aldehyde is then reacted with formaldehyde in a basic solution to produce cyclododecane-1,1-diyl dimethanol. Finally, the dimethanol is converted to this compound through a transesterification reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same sequence of reactions but utilizes industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(Cyclododecane-1,1-diyl)dimethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the methanamine groups to primary amines.

    Substitution: The methanamine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted cyclododecane derivatives.

Scientific Research Applications

(Cyclododecane-1,1-diyl)dimethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of amine-containing biomolecules.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a building block for drug development.

    Industry: It is utilized in the production of specialty chemicals, including surfactants and lubricants

Mechanism of Action

The mechanism of action of (Cyclododecane-1,1-diyl)dimethanamine involves its interaction with various molecular targets. The methanamine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. These interactions can affect pathways involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares (Cyclododecane-1,1-diyl)dimethanamine with two compounds from the evidence: Dimethyl Lauryl Amine (linear monoamine, ) and Tetraethyl(N-alkyl-1-aminoethan-1,1-diyl)bisphosphonates (bisphosphonates with amine substituents, ).

Structural and Functional Differences
Property This compound Dimethyl Lauryl Amine Tetraethyl(N-alkyl)bisphosphonates
Backbone Cyclododecane ring Linear dodecyl chain Ethylene bisphosphonate backbone
Functional Groups Two primary amines Tertiary amine (N,N-dimethyl) Bisphosphonate esters with N-alkyl amines
Conformation Rigid, cyclic Flexible, linear Semi-rigid (dihedral angle-dependent coupling)
Molecular Formula Hypothetical: ~C₁₄H₂₈N₂ C₁₄H₃₁N Varies (e.g., C₁₂H₂₆NO₆P₂ for tert-butyl variant)

Key Observations :

  • Cyclic vs.
  • Amine Reactivity : Primary amines in the cyclododecane derivative may exhibit higher nucleophilicity than the tertiary amine in Dimethyl Lauryl Amine, influencing applications in catalysis or crosslinking .
  • Bisphosphonate Comparison : The bisphosphonates in feature phosphorus-based functional groups and amine substituents, enabling applications in medicinal chemistry (e.g., bone-targeting drugs). In contrast, the cyclododecane diamine lacks phosphorus but may offer advantages in chelation or polymer crosslinking due to its cyclic geometry .

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